Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a complex organic compound with the chemical formula CHNO and a molecular weight of 272.34 g/mol. It is classified as a spiro compound, which features a unique bicyclic structure where two rings share a single atom. This compound is notable for its potential applications in medicinal chemistry and materials science due to its structural characteristics and functional groups.
The compound is identified by the CAS number 1251010-99-7 and has been cataloged in various chemical databases, including Sigma-Aldrich and GLP Bio, which provide it primarily for research purposes. Its classification falls under organic compounds with specific relevance in pharmacological studies due to its diaza (two nitrogen atoms) and dioxo (two oxygen atoms) functionalities, which may influence biological activity.
The synthesis of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate typically involves multi-step organic reactions that may include the following methodologies:
The molecular structure of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate can be represented using various chemical notation systems:
CC(C)(C)OC(=O)N1CCOCC2(CNCCO2)C1
MHCIEKBNVVEZOO-UHFFFAOYSA-N
This structure reveals two nitrogen atoms incorporated into the spiro framework, enhancing its potential reactivity and interaction with biological targets.
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate can participate in various chemical reactions due to its functional groups:
The physical properties of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate include:
Chemical properties include:
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate has potential applications in various scientific domains:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and material science, highlighting its versatility as a research tool and potential therapeutic agent.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5